

Discovery of 1-Bromoisoquinolin-3-amine

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Compound of Interest

Compound Name: **1-Bromoisoquinolin-3-amine**

Cat. No.: **B082021**

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Abstract

This technical guide provides a comprehensive overview of **1-Bromoisoquinolin-3-amine**, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited direct literature on its initial discovery, this document outlines a plausible and scientifically supported synthetic pathway, derived from established reactions of isoquinoline derivatives. Detailed experimental protocols, physicochemical data, and safety information are presented. The potential utility of this compound as a scaffold for the development of novel therapeutic agents is also discussed, drawing on the known biological activities of related isoquinoline and quinoline structures. This guide is intended for researchers, scientists, and professionals in the field of drug discovery and organic synthesis.

Introduction

Isoquinoline and its derivatives are a significant class of nitrogen-containing heterocyclic compounds, frequently found in natural products and forming the core structure of many pharmacologically active molecules.^{[1][2][3]} The functionalization of the isoquinoline scaffold allows for the fine-tuning of biological activity, making substituted isoquinolines valuable building blocks in medicinal chemistry.^[4] **1-Bromoisoquinolin-3-amine** (CAS No. 13130-79-5) is a bifunctional molecule featuring both a reactive bromine atom and an amino group on the isoquinoline core. These functional groups provide versatile handles for further chemical modifications, such as cross-coupling reactions and amide bond formation, enabling the

synthesis of diverse compound libraries for drug screening. While the specific "discovery" of this compound is not well-documented in a single seminal publication, its synthesis can be achieved through logical extensions of known methodologies for isoquinoline chemistry. This guide details a proposed synthetic route and collates the available data on this compound.

Physicochemical and Safety Data

A summary of the key physicochemical properties and hazard classifications for **1-Bromoisoquinolin-3-amine** is provided below. This data is compiled from chemical databases and safety data sheets.

Physicochemical Properties

Property	Value	Source
CAS Number	13130-79-5	[5] [6]
Molecular Formula	C ₉ H ₇ BrN ₂	[5]
Molecular Weight	223.07 g/mol	[5]
Synonyms	3-Amino-1-bromoisoquinoline	[5]

Safety and Hazard Information

Hazard Classification	Hazard Statement
Acute Toxicity, Oral (Category 4)	H302: Harmful if swallowed
Acute Toxicity, Dermal (Category 4)	H312: Harmful in contact with skin
Acute Toxicity, Inhalation (Category 4)	H332: Harmful if inhaled
Skin Irritation (Category 2)	H315: Causes skin irritation
Eye Irritation (Category 2A)	H319: Causes serious eye irritation
Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritation	H335: May cause respiratory irritation
Data sourced from ChemBlink. [5]	

Proposed Synthetic Pathway

The synthesis of **1-Bromoisoquinolin-3-amine** can be envisioned through a multi-step process starting from isoquinoline. The proposed pathway involves the N-oxidation of isoquinoline, followed by di-bromination and a subsequent selective nucleophilic amination. This approach is based on established reactivity patterns of isoquinoline and its derivatives.^[7] ^[8]



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Caption: Proposed synthetic workflow for **1-Bromoisoquinolin-3-amine**.

Experimental Protocols

The following protocols are detailed, hypothetical procedures based on analogous reactions found in the literature.^[7]^[8]^[9] Researchers should exercise all necessary safety precautions and optimize conditions as required.

Step 1: Synthesis of Isoquinoline N-oxide

Reaction: Oxidation of isoquinoline.

Procedure:

- To a solution of isoquinoline (1.0 equiv) in dichloromethane (DCM, 0.2 M), add m-chloroperoxybenzoic acid (m-CPBA, 1.2 equiv) portion-wise at 0 °C.
- Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring by Thin Layer Chromatography (TLC).
- Upon completion, wash the reaction mixture sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford pure isoquinoline N-oxide.

Step 2: Synthesis of 1,3-Dibromoisoquinoline

Reaction: Bromination of isoquinoline N-oxide.

Procedure:

- To a stirred solution of isoquinoline N-oxide (1.0 equiv) in anhydrous dichloromethane (0.1 M) at 0 °C under an argon atmosphere, add phosphorus oxybromide (POBr₃, 2.5 equiv).
- Add N,N-dimethylformamide (DMF, 0.5 equiv) dropwise.
- Warm the resulting mixture to 25 °C and stir for 12-18 hours until TLC indicates the consumption of the starting material.[\[7\]](#)
- Carefully quench the reaction by the slow addition of a saturated aqueous sodium carbonate solution to adjust the pH to 7-8.
- Separate the organic layer and extract the aqueous phase thoroughly with dichloromethane.
- Combine the organic phases, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography (eluent: petroleum ether/ethyl acetate) to isolate 1,3-dibromoisoquinoline.

Step 3: Synthesis of 1-Bromoisoquinolin-3-amine

Reaction: Selective amination of 1,3-dibromoisoquinoline.

Procedure:

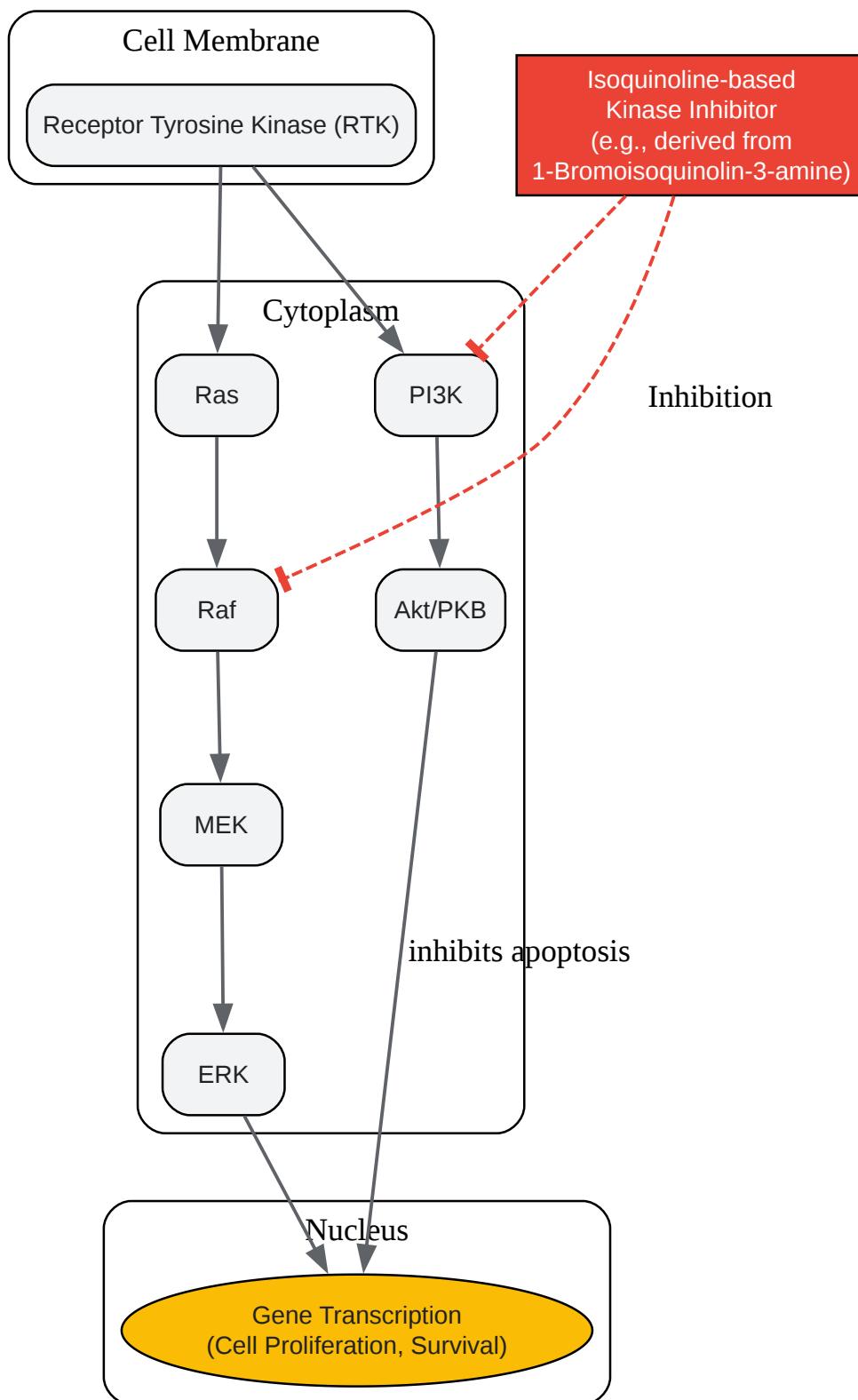
- In a flask equipped for low-temperature reactions, condense ammonia gas to approximately -78 °C (dry ice/acetone bath) to obtain liquid ammonia.
- Add a catalytic amount of ferric nitrate, followed by small pieces of potassium metal until a persistent blue color is observed, indicating the formation of potassium amide (KNH_2).
- Add 1,3-dibromoisoquinoline (1.0 equiv) dissolved in a minimal amount of anhydrous THF to the stirred solution of KNH_2 in liquid ammonia.
- Maintain the reaction at -33 °C (boiling point of ammonia) for several hours, monitoring the reaction progress by TLC. The reaction proceeds via a nucleophilic substitution mechanism, likely an $\text{S}_{\text{n}}(\text{ANRORC})$ or an addition-elimination pathway, where the 3-position is typically more susceptible to nucleophilic attack in such systems.^[8]
- Upon completion, quench the reaction by the careful addition of solid ammonium chloride.
- Allow the ammonia to evaporate. To the remaining residue, add water and extract with ethyl acetate (3x).
- Combine the organic extracts, wash with brine, dry over anhydrous Na_2SO_4 , and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography to yield **1-Bromoisoquinolin-3-amine**.

Potential Biological Significance and Applications

While the specific biological activities of **1-Bromoisoquinolin-3-amine** are not extensively reported, the isoquinoline and quinoline cores are present in numerous compounds with a wide range of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.^{[1][2][3][4]} Derivatives of 3-bromoisoquinoline have been investigated as potential analgesic and anti-inflammatory agents.^[1]

The structure of **1-Bromoisoquinolin-3-amine** is a valuable starting point for the synthesis of more complex molecules. For instance, the bromine atom at the 1-position can be utilized in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) to introduce various aryl or alkyl groups. The amino group at the 3-position can be acylated, alkylated, or

used as a directing group for further functionalization of the heterocyclic ring. This dual functionality allows for the creation of diverse chemical libraries for screening against various biological targets, such as protein kinases, which are often implicated in cancer signaling pathways.



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Caption: Potential inhibition of kinase signaling pathways by isoquinoline derivatives.

Conclusion

1-Bromoisoquinolin-3-amine represents a strategically important synthetic intermediate in the field of medicinal chemistry. Although its discovery is not prominently documented, a robust synthetic route can be proposed based on fundamental principles of heterocyclic chemistry. The presence of two distinct reactive sites on the isoquinoline core makes it an attractive scaffold for the development of novel, biologically active compounds. This guide provides the necessary theoretical and practical framework for its synthesis and further exploration by researchers in drug development and organic synthesis.

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